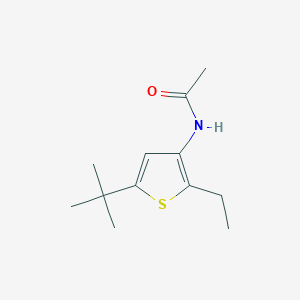

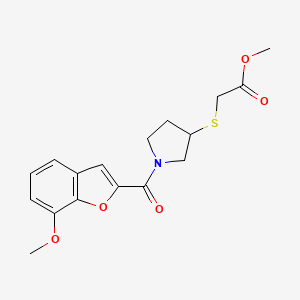

![molecular formula C14H11N3OS B2460385 (E)-4-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)phenol CAS No. 1371150-53-6](/img/structure/B2460385.png)

(E)-4-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(E)-4-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)phenol” is a chemical compound that has been synthesized from the reaction of 2-hydroxy-benzaldehyde with 2-aminobenzothiazole . It has been characterized by elemental analysis, FT-IR, 1 H-NMR, 13 C-NMR, and UV–visible spectroscopic techniques .

Synthesis Analysis

The compound has been synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of the compound has been examined crystallographically . The compound crystallizes in the monoclinic space group P2/c . The unit cell parameters were found as a = 10.017 (1), b = 11.725 (1), c = 10.341 (1) Å, V = 1208.1 (1) Å 3, D x = 1.409 g cm −3 and Z = 4 .Chemical Reactions Analysis

The compound has been involved in a novel radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds . The benzothiazolyl moiety in the products serves as the formyl precursor, and the OH residue provides the cross-coupling site for further product elaboration .Wissenschaftliche Forschungsanwendungen

Optoelectronics and Fluorescent Materials

(E)-4-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)phenol: has been studied as a novel fluorescent material due to its unique photophysical characteristics. Researchers have explored its behavior in different solvents, revealing solvent effects on excited-state hydrogen bonds and proton transfers . Understanding these mechanisms can aid in developing new optoelectronic devices and analytical tools.

Fluorescent Sensors and Imaging Agents

The compound’s conjugated structure makes it suitable for designing fluorescent sensors. Scientists have synthesized polymers containing the benzo[d]thiazol-2-yl moiety, which exhibit distinct fluorescence properties . These materials can be employed for detecting specific analytes or as imaging agents in biological systems.

Luminescent Complexes for Sensing Applications

Difluoroboron complexes of aromatic imidazole-functionalized 2-(benzo[d]thiazol-2-yl)phenol (BTZ) have been successfully synthesized. These complexes, such as BTZ-PI-BF2 and BTZ-IM-BF2, show luminescence properties . Researchers explore their potential as luminescent sensors for detecting metal ions, pH changes, or other environmental factors.

Wirkmechanismus

Target of Action

The primary target of (E)-4-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)phenol is biothiols . Biothiols, such as cysteine, play crucial roles in various biological processes, including cellular defense against oxidative stress, regulation of protein function and cellular signaling pathways .

Mode of Action

This compound interacts with its targets through a fluorescent sensor mechanism . The compound forms a complex with a Cu2+ ion, which can be used as a fluorescent sensor for the detection of biothiols . The fluorescence of the complex is quenched by the excited doublet states D2 and D1 .

Biochemical Pathways

It’s known that biothiols are involved in various biochemical pathways, including those related to cellular defense against oxidative stress and regulation of protein function .

Pharmacokinetics

The compound’s fluorescent sensor mechanism suggests that it may have good bioavailability, as it can effectively interact with biothiols in the presence of non-thiol containing amino acids .

Result of Action

The primary result of the compound’s action is the detection of biothiols. The compound’s fluorescent sensor mechanism allows for the detection of biothiols in the presence of non-thiol containing amino acids, with a detection limit for cysteine at 0.3 μM .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the fluorescence properties of the compound can be affected by solvent polarity

Eigenschaften

IUPAC Name |

4-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c18-11-7-5-10(6-8-11)9-15-17-14-16-12-3-1-2-4-13(12)19-14/h1-9,18H,(H,16,17)/b15-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IATLBPPKOUZGPP-OQLLNIDSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NN=CC3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

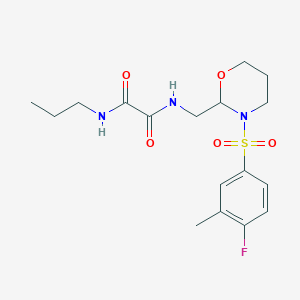

![6-(2-methyl-1H-imidazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide](/img/structure/B2460303.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2460307.png)

![3-ethyl-5-[(furan-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B2460308.png)

![(E)-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2460310.png)

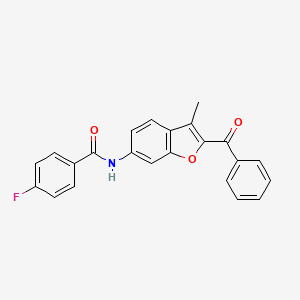

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2460312.png)

![1-Benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2460313.png)

![1,3-Thiazol-4-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2460314.png)

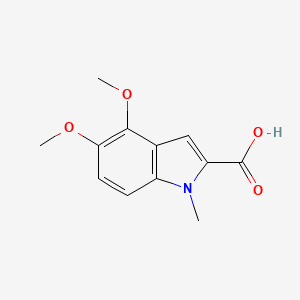

![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2460316.png)

![N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B2460320.png)